Dicaprylyl carbonate
Overview
Description
Dicaprylyl Carbonate is a colorless and almost odorless component that conditions the skin and hair, leaving them smoother and softer . It is essentially an oil, but it does not make the surface greasy or oily . It also increases the spreadability of the formulations . The chemical formula of Dicaprylyl Carbonate is C17H34O3 . It is used in numerous cosmetic and skin care products like sunscreens, lotions, eye creams, etc .
Molecular Structure Analysis
The molecular structure of Dicaprylyl Carbonate is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them . The DICAPRYLYL CARBONATE molecule contains a total of 53 bond(s). There are 19 non-H bond(s), 1 multiple bond(s), 16 rotatable bond(s), 1 double bond(s), and 1 carbonate (-thio) derivative(s) .Chemical Reactions Analysis
Under strong acid or strong alkali condition, Dicaprylyl Carbonate can be easily hydrolyzed . Contact with strong oxidants can cause it to burn .Physical And Chemical Properties Analysis
Dicaprylyl Carbonate is insoluble in water . It is stable under normal conditions but can easily hydrolyze under strong acid or strong alkali conditions . It is a flammable material .Scientific Research Applications
Cosmetics and Personal Care Products
Dicaprylyl Carbonate is widely used in cosmetics and personal care products . It functions as a skin conditioning agent, solvent, and emollient . It is known for its fast-spreading property which leaves a silky, velvety after-feel . It is an ideal choice for leave-on moisturizers and treatment products as well as rinse-off products such as cleansers and wipes . It is also used as a solubilizer for organic sunscreens and as a pigment dispersant for inorganic UV filters .
Environmental Science
Dicaprylyl Carbonate is considered as an alternative to silicones in the context of environmental science . It is seen as a “green chemical” due to its moderate toxicity and biodegradability . It is used as an alternative to silicones in cosmetic products, which have been associated with toxicological impacts on the environment .
Industrial Processes
Dicaprylyl Carbonate is used as a lubricant, dispersing agent, emulsion stabilizer, plasticizer, and solvent in industrial processes . It is also used as a solvent in aerosol suntan products and in tonics, dressings, and other hair grooming aids .
Chemical Synthesis
Dicaprylyl Carbonate is used in chemical synthesis, particularly in the synthesis of dialkyl carbonates . Dialkyl carbonates are important organic compounds and chemical intermediates with a wide range of applications .
Pharmaceuticals
While there is limited information available on the specific use of Dicaprylyl Carbonate in pharmaceuticals, dialkyl carbonates, the family of compounds to which Dicaprylyl Carbonate belongs, are widely used in the manufacture of pharmaceuticals .
Fuel Additives
Dicaprylyl Carbonate is used as a fuel additive . It is used to enhance the properties of fuels, although specific details on its application in this field are not readily available.
Solubilizer for Organic Sunscreens
Dicaprylyl Carbonate is used as an outstanding solubilizer for organic sunscreens . It helps to dissolve the sunscreen ingredients, improving their spreadability on the skin and enhancing their protective effects .
Pigment Dispersant for Inorganic UV Filters
In addition to its role in organic sunscreens, Dicaprylyl Carbonate is also used as a pigment dispersant for inorganic UV filters . It helps to evenly distribute the UV filters, ensuring effective sun protection .
Aerosol Suntan Products
Dicaprylyl Carbonate is used in aerosol suntan products at maximum use concentrations up to 1.5% . It helps to improve the texture and spreadability of these products .
Hair Grooming Aids
Dicaprylyl Carbonate is used in tonics, dressings, and other hair grooming aids, which could possibly be sprayed, at concentrations up to 6% . It conditions the hair and forms a protective layer to prevent them from drying out .
Lubricants, Plastics, and Coatings
Dicaprylyl Carbonate is used in the production of various industrial products such as lubricants, plastics, and coatings . Its unique properties make it ideal for use in these applications, as it can help to improve the performance and durability of these products .
Perfume and Propellant Dissolver in Aerosols
Dicaprylyl Carbonate is used in aerosols as it effectively dissolves perfume and propellants . This makes it particularly suitable for use in aerosols, including body care, face care, antiperspirants/deodorants, baby care, and sun care products .
Skin Conditioning Agent
Dicaprylyl Carbonate acts as a skin conditioning agent . It helps to moisturize and soften the skin, leaving it very smooth without making it oily . It also prevents the skin from drying out .
Hair Conditioning Agent
Dicaprylyl Carbonate is used in hair care products as a conditioning agent . It deep conditions the hair and forms a protective layer to prevent them from drying out . It also protects the hair from harsh weather and external pollutants .
Texture Improver in Cosmetic Products
Dicaprylyl Carbonate improves the texture of cosmetic products and makes them more spreadable . This means that this ingredient prevents these products from appearing dry or cakey on the skin .
Solvent for Increasing Absorption of Other Ingredients
Dicaprylyl Carbonate is a solvent that increases the absorption of other ingredients . This makes it a valuable component in skincare and cosmetic formulations .
Future Directions
properties
IUPAC Name |
dioctyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O3/c1-3-5-7-9-11-13-15-19-17(18)20-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKPOVTYZGGYDIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)OCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9075115 | |
Record name | Carbonic acid, dioctyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dicaprylyl carbonate | |
CAS RN |
1680-31-5 | |
Record name | Dicaprylyl carbonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1680-31-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicaprylyl carbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001680315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonic acid, dioctyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9075115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbonic acid, dioctyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICAPRYLYL CARBONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/609A3V1SUA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.